Nocloprost

概要

説明

Nocloprost is a synthetic analog of prostaglandin E2, known for its gastroprotective and ulcer-healing properties. It exhibits high gastroprotective potency, relatively weak gastric inhibitory activity, and low systemic bioavailability after oral administration . Initially developed by Bayer AG, this compound was in phase II clinical trials for the treatment of peptic ulcers before its development was discontinued .

準備方法

合成経路と反応条件: 合成は通常、ラクトン(環状エステル)を主要な中間体として使用します 。 Corey-Nicolaou法、Yamaguichi法、Shiina法、Mukaiyama法、および環状メタセシスは、ノクロプロストを含むプロスタグランジン類似体の合成に使用される方法の一部です .

工業生産方法: ノクロプロストの工業生産には、高収率と純度を達成するために、反応条件の最適化が含まれます。 β-およびγ-シクロデキストリンなどのシクロデキストリンの使用は、ノクロプロストの溶解度と安定性を改善するために研究されてきました 。 シクロデキストリンとの包接錯体形成は、ノクロプロストの製剤特性を高め、工業用途に適したものにします .

化学反応の分析

反応の種類: ノクロプロストは、酸化、還元、置換など、さまざまな化学反応を受けます。 これらの反応は、化合物の構造を修飾し、薬理作用を強化するために不可欠です。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して、酸素含有官能基を導入することができます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して、カルボニル基をアルコールに還元することができます。

置換: 塩化チオニルや三臭化リンなどの試薬を使用したハロゲン化反応は、分子にハロゲン原子を導入することができます。

生成される主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたノクロプロストのさまざまな誘導体が含まれ、これらは異なる薬理作用を示す可能性があります。

4. 科学研究の応用

化学: ノクロプロストは、プロスタグランジン類似体の合成と反応性を研究するためのモデル化合物として役立ちます。

生物学: 細胞プロセスとシグナル伝達経路に対するプロスタグランジン類似体の生物学的影響を調べるために使用されます。

科学的研究の応用

Gastroprotective Effects

Mechanism of Action

Nocloprost exhibits potent gastroprotective effects by interacting with EP1 and EP3 receptors on gastric mucosal cells. This interaction leads to enhanced mucosal growth and protection against gastric lesions, making it a significant focus in gastrointestinal pharmacology .

Clinical Studies

A study demonstrated that this compound was the most effective oral compound in preventing gastric mucosal damage in rats induced by various noxious stimuli, such as restraint-cold stress and ethanol . In human trials, doses of 200 micrograms significantly reduced gastric acid secretion without affecting gastric emptying, indicating its potential for peptic ulcer therapy .

Pharmacokinetics

Bioavailability and Dosage

Research on the pharmacokinetics of this compound revealed low systemic bioavailability after oral administration but effective gastroprotective activity at specific doses. A study involving ten male volunteers showed that while lower doses (50-100 micrograms) were ineffective in altering gastric functions, a higher dose (200 micrograms) resulted in moderate gastric acid inhibition .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | Low |

| Effective Dose Range | 50-200 μg |

| Gastric Acid Inhibition | Moderate at 200 μg |

| Effect on Gastric Emptying | No significant change |

Pharmaceutical Chemistry

Complexation Studies

The pharmaceutical properties of this compound have been enhanced through complexation with cyclodextrins. Studies showed that solid complexes formed with β- and γ-cyclodextrins improved solubility and stability, which are crucial for effective drug formulation.

Vasodilatory Effects

Experimental Findings

this compound has also been studied for its vasodilatory actions. In isolated perfused rabbit kidneys, lower concentrations inhibited pressor responses to sympathetic stimulation and angiotensin II while potentiating the effect of exogenous noradrenaline. This suggests potential applications in managing conditions related to vascular function.

Comparative Studies with Other Prostaglandin Analogs

This compound has been compared with other prostaglandin analogs like iloprost and nileprost. It demonstrated superior efficacy in protecting against stress-induced ulcers compared to these compounds .

作用機序

ノクロプロストは、プロスタグランジンE2の作用を模倣することでその効果を発揮します。 プロスタグランジンE2受容体に結合し、胃保護と潰瘍治癒を促進するシグナル伝達経路の活性化につながります 。 この化合物は、ラットの分離気管から内因性ノルエピネフリンの放出を阻害し、神経伝達物質の放出を調節する可能性を示しています .

類似の化合物:

ミソプロストール: 胃保護作用のために使用される別のプロスタグランジンE2類似体。

イロプロスト: 肺動脈性高血圧症における血管拡張効果のために使用されるプロスタサイクリン類似体.

ポラプレジン: 胃保護作用と抗酸化作用のために使用される亜鉛とL-カルノシン複合体.

ノクロプロストのユニークさ: ノクロプロストは、高い胃保護効力と比較的弱い胃抑制活性を持ち、ユニークです。 他のプロスタグランジン類似体とは異なり、ノクロプロストは低い全身バイオアベイラビリティを示し、経口投与に対してより安全な選択肢となっています .

結論として、ノクロプロストは、さまざまな科学研究の応用で大きな可能性を秘めた有望な化合物です。 そのユニークな特性と作用機序は、プロスタグランジン類似体の影響を研究し、新しい治療薬を開発するための貴重なツールとなっています。

類似化合物との比較

Misoprostol: Another prostaglandin E2 analog used for its gastroprotective properties.

Iloprost: A prostacyclin analog used for its vasodilatory effects in pulmonary arterial hypertension.

Polaprezinc: A zinc and L-carnosine complex used for its gastroprotective and antioxidant properties.

Uniqueness of Nocloprost: this compound is unique due to its high gastroprotective potency and relatively weak gastric inhibitory activity. Unlike other prostaglandin analogs, this compound exhibits low systemic bioavailability, making it a safer option for oral administration .

生物活性

Nocloprost is a synthetic analog of prostaglandin E2 (PGE2) known for its gastroprotective properties. This compound acts primarily as an agonist at the EP1 and EP3 receptors, playing a significant role in gastrointestinal physiology and pathology. The following sections detail the biological activity of this compound, including its mechanisms, effects on gastric functions, and relevant research findings.

This compound functions by mimicking the action of natural prostaglandins, which are lipid compounds involved in various physiological processes. Specifically, it binds to the EP1 and EP3 receptors, leading to several biological effects:

- Gastroprotection : this compound enhances mucosal defense mechanisms in the gastrointestinal tract.

- Inhibition of Gastric Acid Secretion : At higher doses, it can moderately inhibit gastric acid secretion.

- Promotion of Mucosal Healing : It accelerates the healing process in chronic gastric ulcerations.

Effects on Gastric Functions

Research has shown that this compound has a complex interaction with gastric functions. A study conducted on human subjects demonstrated that:

- Dosing : At doses of 50 and 100 micrograms, this compound was ineffective in altering gastric acid secretion or intragastric pH. However, a dose of 200 micrograms significantly reduced the response to pentagastrin and peptone meals by 30-50% and abolished plasma gastrin response without affecting gastric emptying .

- Gastroprotective Potency : this compound exhibited high gastroprotective potency, particularly against ethanol-induced gastric lesions in animal models .

Table 1: Summary of Key Research Findings on this compound

Case Studies

- Human Clinical Trials : In a controlled study involving human participants, this compound at varying doses was administered to evaluate its effects on gastric acid secretion and mucosal integrity. The results indicated that while lower doses had negligible effects, higher doses effectively suppressed gastrin release without adverse side effects .

- Animal Models : In studies involving rats subjected to ethanol-induced gastric injury, this compound demonstrated significant protective effects. The administration of this compound resulted in a marked reduction in ulcer incidence compared to control groups treated with standard anti-ulcer medications .

特性

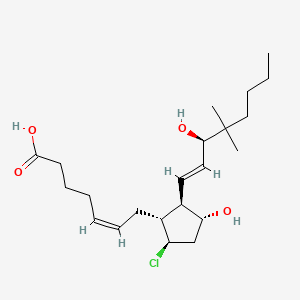

IUPAC Name |

(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37ClO4/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOFTOLPMOTZKD-OPVFONCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101021624 | |

| Record name | Nocloprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79360-43-3 | |

| Record name | Nocloprost [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079360433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nocloprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOCLOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7POM2OXT4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。